Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Description
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (CAS 1822-66-8) is a thiophene-based diester with hydroxyl groups at the 3,4-positions. It serves as a critical precursor in organic synthesis, particularly for functionalized conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives . Synthesized via esterification of thiodiglycolic acid and diethyloxalate under basic conditions , this compound is characterized by its dual reactivity: the hydroxyl groups enable etherification or Mitsunobu reactions, while the ester groups undergo hydrolysis or hydrazidation . Its applications span bio-functionalized polymers, pharmaceutical intermediates, and materials science .
Properties
IUPAC Name |
diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6S/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2/h11-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKOBAHUBJPMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288763 | |
| Record name | Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822-66-8 | |
| Record name | 1822-66-8 | |
| Source | DTP/NCI | |
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| Record name | Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate can be synthesized through the O-alkylation of the disodium salt of this compound with 1,2-dichloroethane. This reaction is typically catalyzed by ionic type phase transfer catalysts, such as tetrabutyl ammonium bromide and benzyltriethyl ammonium chloride. The reaction conditions involve the use of potassium iodide as a synergistic catalyst, achieving high conversion and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate undergoes various chemical reactions, including:
O-alkylation: Reaction with 1,2-dichloroethane to form diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate.
Curtius-like rearrangement: Used for the synthesis of 2,5-diamide-substituted five-membered heterocycles based on thiophene, pyrrole, and furan ring systems.
Common Reagents and Conditions
Curtius-like rearrangement: Specific reagents and conditions depend on the desired heterocyclic product.
Major Products
Diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate: Formed through O-alkylation.
2,5-diamide-substituted five-membered heterocycles: Formed through Curtius-like rearrangement.
Scientific Research Applications
Synthesis of Conductive Polymers
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate serves as a precursor for the synthesis of 3,4-ethylenedioxythiophene (EDOT) and its derivatives. These derivatives are critical in producing electrically conductive polymers that exhibit transparency and flexibility. Such polymers are utilized in:
- Electrodes and Sensors : Conductive polymers derived from diethyl 3,4-dihydroxythiophene are employed in sensors due to their high conductivity and electrochemical stability .
- Capacitors and Electroluminescent Displays : The polymers are also used in capacitors and displays, where their conductive properties enhance performance and efficiency .
Energy Storage Applications
The compound is integral to the development of materials for energy storage devices such as batteries and supercapacitors. Its derivatives have been shown to possess favorable redox properties, making them suitable for:
- Redox Active Materials : These materials can store and release energy efficiently due to their ability to undergo oxidation and reduction reactions .
- Supercapacitors : The high surface area and conductivity of the resulting polymers enhance charge storage capabilities, leading to improved performance in supercapacitor applications .
Electrochromic Devices
This compound is also significant in the field of electrochromism. Electrochromic devices change color when an electric voltage is applied. The applications include:
- Smart Windows : Polymers derived from this compound can be used in smart windows that adjust transparency based on electrical input, contributing to energy efficiency in buildings.
- Displays : These materials are utilized in displays that require rapid color changes without significant power consumption .
Case Study 1: Synthesis of EDOT Derivatives
A study demonstrated the efficient synthesis of EDOT derivatives from this compound using various synthetic routes such as the Mitsunobu reaction. The study highlighted the compound's utility as a key intermediate in producing stable conducting polymers .
Case Study 2: Conductivity Enhancement
Research has shown that incorporating diethyl 3,4-dihydroxythiophene into polymer matrices significantly enhances their conductivity. This improvement is attributed to the electron-donating properties of the thiophene ring structure, which stabilizes the conducting state of the polymer .
Comparative Data Table
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Conductive Polymers | Electrodes, sensors | High conductivity and stability |
| Energy Storage | Batteries, supercapacitors | Efficient energy storage and release |
| Electrochromic Devices | Smart windows, displays | Rapid color change with low power consumption |
Mechanism of Action
The mechanism of action of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate involves its ability to undergo various chemical transformations, such as O-alkylation and Curtius-like rearrangement. These reactions enable the formation of complex heterocyclic structures, which can interact with specific molecular targets and pathways in biological
Biological Activity
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (DHTDC) is an organic compound recognized for its diverse biological activities and potential applications in various fields, including medicinal chemistry and organic electronics. This article provides a comprehensive overview of the biological activity of DHTDC, supported by case studies and research findings.
Chemical Structure and Properties
DHTDC features a thiophene ring with two hydroxyl groups and two carboxylate ester groups. Its molecular formula is C12H14O6S, with a molecular weight of approximately 286.30 g/mol. The presence of the thiophene ring contributes to its unique chemical properties and biological reactivity.
Biological Activities
Research indicates that DHTDC exhibits several notable biological activities:
- Antioxidant Activity : DHTDC has been shown to possess significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals. This activity is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : Studies have demonstrated that DHTDC can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This property may be beneficial in treating conditions characterized by chronic inflammation .
- Antimicrobial Properties : DHTDC has exhibited antimicrobial activity against various bacterial strains. This suggests its potential use as a natural preservative or therapeutic agent against infections .
- Anticancer Potential : Preliminary studies indicate that DHTDC may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent. The mechanism appears to involve the modulation of key signaling pathways involved in cell survival and proliferation .
The biological effects of DHTDC are attributed to its ability to interact with various cellular targets:
- Cellular Signaling : DHTDC may influence cellular signaling pathways related to oxidative stress and inflammation, enhancing the body's defense mechanisms against disease .
- Enzyme Inhibition : The compound has been found to inhibit specific enzymes that play a role in inflammation and cancer progression, further supporting its therapeutic potential .
Case Studies
- Antioxidant Study : A study assessed the antioxidant capacity of DHTDC using various assays (DPPH, ABTS). Results indicated that DHTDC significantly reduced oxidative stress markers in vitro, suggesting its potential application in oxidative stress-related diseases .
- Anti-inflammatory Research : In a model of induced inflammation, DHTDC administration resulted in reduced levels of inflammatory cytokines (e.g., TNF-alpha, IL-6), demonstrating its efficacy as an anti-inflammatory agent .
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that DHTDC inhibited bacterial growth effectively, indicating its potential as an antimicrobial compound .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of DHTDC's biological activity, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | C12H14O6S | Methyl groups instead of ethyl | Lower antioxidant activity |
| Ethyl 3-hydroxythiophene-2-carboxylate | C10H10O4S | Lacks one hydroxyl group | Reduced anti-inflammatory effects |
| Diethyl thiophene-2,5-dicarboxylate | C12H14O4S | No hydroxyl substitutions | Minimal biological activity |
DHTDC is distinguished by its specific arrangement of functional groups that enhance its reactivity and biological efficacy compared to these similar compounds.
Comparison with Similar Compounds
Diethyl 3,4-Dialkoxythiophene-2,5-Dicarboxylates
- Synthesis : Etherification of the hydroxyl groups with n-bromoalkanes (e.g., 1-bromodecane) using K₂CO₃/DMF yields dialkoxy derivatives (e.g., 5a-c) .
- Properties: Alkoxy groups enhance hydrophobicity and solubility in organic solvents, making these derivatives suitable for polycondensation into donor-acceptor (D-A) polymers for optoelectronics .
- Applications : Used in synthesizing 3,4-dialkoxythiophene-2,5-carbonyldihydrazides (6a-c), which form π-conjugated polymers with 1,3,4-oxadiazole units .
Diethyl 3,4-Dimethylthieno[2,3-b]thiophene-2,5-Dicarboxylate
- Synthesis : Derived from acetylacetone and carbon disulfide, followed by esterification .
- Properties: The thieno[2,3-b]thiophene core extends conjugation, improving charge transport. Methyl groups at 3,4-positions reduce hydrogen bonding, altering crystallinity compared to the hydroxylated parent compound .
- Reactivity: Reacts with hydrazine to form mono- or diacylhydrazides (66–68% yields), useful in heterocyclic chemistry .
Modifications at the Ester Groups
3,4-Dihydroxy-thiophene-2,5-dicarboxylic Acid Dimethyl Ester (CAS 58416-04-9)
- Synthesis: Methyl ester analog prepared via similar esterification with methanol .
- Industrial-grade purity (99%) makes it a cost-effective alternative .
Mono-Saponified Derivative (Compound 97)
- Synthesis: Partial hydrolysis of the diester with 1 N NaOH yields a monocarboxylic acid (28% yield) .
- Properties: Exists in equilibrium with a keto tautomer (compound 99), confirmed by deuterium exchange and acid-catalyzed ethanolysis .
- Applications: Intermediate in synthesizing monoethyl ethers (e.g., compound 98), which have modified solubility profiles .
Core Structure Variations
Diethyl 2,5-Diaminothiophene-3,4-Dicarboxylate
- Synthesis: Substitution of hydroxyl groups with amino groups via reductive amination or direct substitution .
- Reactivity: Amino groups enable Schiff base formation with aldehydes, useful in coordination chemistry and sensor design .
- Applications: Key precursor for bis(thienopyridine) hybrids with arene/heteroarene cores .
Dihydropyridine Dicarboxylates (e.g., Compounds 14–18)
- Synthesis : Prepared via Hantzsch-type reactions, incorporating aryl substituents at the 1,4-positions .
- Properties: Nonclassical 1,4-dihydropyridines exhibit anti-tubercular activity, attributed to their planar, conjugated systems .
Comparative Data Tables
Table 2: Reactivity and Yields
Q & A
Basic Research Questions
Q. What are the established synthetic routes for diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, and what key reagents and conditions are involved?
- Methodological Answer : The synthesis typically involves esterification of thiodiglycolic acid with ethanol under acidic conditions to form diethylthiodiglycolate, followed by condensation with diethyl oxalate in the presence of sodium ethoxide. This reaction proceeds via a cyclization mechanism to yield this compound. Critical reagents include thiodiglycolic acid, diethyl oxalate, and sodium ethoxide, with THF or ethanol as solvents .
Q. How is this compound characterized post-synthesis to confirm its structure?
- Methodological Answer : Structural confirmation relies on a combination of and NMR spectroscopy to identify hydroxyl and ester functional groups. X-ray crystallography, refined using programs like SHELXL, provides definitive evidence of the planar thiophene ring and hydrogen-bonding networks. Tautomeric equilibria (e.g., keto-enol forms) are further probed via deuterium exchange experiments in NaOD/DO .
Q. What are the common side reactions during the hydrolysis of this compound, and how are they mitigated?
- Methodological Answer : Mono-saponification with 1 N NaOH yields the mono-ester derivative, but prolonged hydrolysis or acidic conditions (e.g., HCl in ethanol/water) can lead to side products like monoethyl ethers. Product distribution is controlled by adjusting reaction time, temperature, and solvent polarity. Column chromatography is employed to isolate pure products .
Advanced Research Questions
Q. How can phase-transfer catalysis (PTC) be optimized for the O-alkylation of this compound’s disodium salt?
- Methodological Answer : Ionic phase-transfer catalysts (e.g., tetrabutylammonium perchlorate) combined with KI enhance alkylation efficiency with reagents like 1,2-dichloroethane. Reaction monitoring via TLC or HPLC ensures optimal conversion. Kinetic studies reveal that solvent polarity (e.g., acetonitrile vs. THF) significantly impacts reaction rates and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
